molecular formula C16H21NO5 B6179675 2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid CAS No. 2613381-45-4

2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid

Cat. No.: B6179675
CAS No.: 2613381-45-4
M. Wt: 307.3
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Description

2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is a synthetic organic compound with the molecular formula C16H21NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and an azetidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base such as triethylamine (TEA).

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides and a suitable base.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group, using reagents like alkyl halides or aryl halides.

    Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Alkyl halides, aryl halides, DMF

    Deprotection: TFA, HCl, methanol

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Alkylated or arylated derivatives

    Deprotection: Free amines

Scientific Research Applications

2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics and other bioactive compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid involves its reactivity as a protected amine and its ability to undergo various chemical transformations. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in nucleophilic substitution, condensation, and other reactions. The phenyl group and azetidine ring contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid
  • 2-({bis[(tert-butoxy)carbonyl]amino}oxy)acetic acid
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

2-({1-[(tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability compared to other Boc-protected compounds. The combination of the phenyl group and the azetidine ring makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

2613381-45-4

Molecular Formula

C16H21NO5

Molecular Weight

307.3

Purity

95

Origin of Product

United States

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